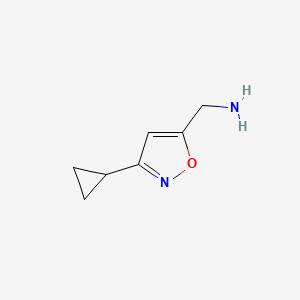

(3-Cyclopropyl-1,2-oxazol-5-yl)methanamine

Description

The exact mass of the compound (3-Cyclopropyl-1,2-oxazol-5-yl)methanamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (3-Cyclopropyl-1,2-oxazol-5-yl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Cyclopropyl-1,2-oxazol-5-yl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-cyclopropyl-1,2-oxazol-5-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c8-4-6-3-7(9-10-6)5-1-2-5/h3,5H,1-2,4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTPVWXOQEPACFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NOC(=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851434-73-6 | |

| Record name | (3-cyclopropyl-1,2-oxazol-5-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Structural Elucidation of (3-Cyclopropyl-1,2-oxazol-5-yl)methanamine

Abstract

The definitive assignment of a chemical structure is the bedrock of all subsequent research and development in the pharmaceutical and chemical sciences. This guide provides an in-depth, methodology-focused protocol for the complete structural elucidation of (3-Cyclopropyl-1,2-oxazol-5-yl)methanamine, a molecule featuring the medicinally significant isoxazole and cyclopropyl moieties.[1][2][3] We move beyond a simple listing of techniques, instead detailing the causal logic behind the analytical sequence, from initial purity assessment to the ultimate confirmation of constitution and connectivity. This document is intended for researchers, analytical scientists, and drug development professionals who require a robust, self-validating framework for small molecule characterization. The integration of mass spectrometry, infrared spectroscopy, and a comprehensive suite of 1D and 2D nuclear magnetic resonance experiments is detailed, providing a clear pathway to unambiguous structural confirmation.[4]

Introduction: The Scientific Imperative for Rigorous Elucidation

The compound (3-Cyclopropyl-1,2-oxazol-5-yl)methanamine merges two pharmacologically privileged scaffolds. The isoxazole ring is a five-membered heterocycle present in numerous clinically approved drugs, valued for its role in a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][5][6] The cyclopropyl group, a highly strained three-membered ring, is frequently incorporated into drug candidates to enhance metabolic stability, increase potency, and modulate physicochemical properties.[2][3][7] The combination of these two groups in the target molecule suggests a high potential for novel biological activity, making its unambiguous characterization a critical first step.

The process of structure elucidation is a systematic investigation that combines multiple analytical techniques to solve a molecular puzzle.[4] No single technique is sufficient; rather, it is the convergence of orthogonal data streams that builds an irrefutable case for a specific chemical structure.[8] This guide will follow a logical workflow, beginning with the confirmation of molecular mass and elemental formula, proceeding to the identification of functional groups, and culminating in the detailed mapping of the atomic framework through advanced NMR spectroscopy.

Caption: Overall workflow for structure elucidation.

Foundational Analysis: Mass and Functional Group Identification

Before delving into complex connectivity experiments, the foundational properties of the molecule—its mass, elemental formula, and constituent functional groups—must be established.

High-Resolution Mass Spectrometry (HRMS)

Causality: HRMS is the definitive technique for determining the precise molecular weight of a compound. This allows for the calculation of a unique elemental formula (C₇H₁₀N₂O for the target molecule), which is the first and most critical piece of evidence. It immediately validates the success of the synthesis and rules out a vast number of alternative structures.[9]

Predicted Outcome for C₇H₁₀N₂O:

-

Molecular Formula: C₇H₁₀N₂O

-

Monoisotopic Mass: 138.0793 g/mol

-

Expected Ion (ESI+): [M+H]⁺ at m/z 139.0866

Fragmentation Analysis: Electron impact (EI) or collision-induced dissociation (CID) can provide structural clues. The isoxazole ring is known to undergo characteristic fragmentation, often involving ring-opening or loss of CO.[10][11] Key expected fragments for (3-Cyclopropyl-1,2-oxazol-5-yl)methanamine would arise from:

-

Cleavage of the aminomethyl group.

-

Fragmentation of the cyclopropyl ring.

-

Cleavage of the isoxazole ring structure.[12]

Experimental Protocol: LC-HRMS (ESI+)

-

Sample Preparation: Prepare a 1 mg/mL stock solution in methanol. Dilute to ~1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

Analysis: Acquire a full scan spectrum. The observation of an ion with m/z matching the calculated value for [C₇H₁₀N₂O + H]⁺ to within 5 ppm error confirms the elemental composition.

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR spectroscopy is a rapid and non-destructive technique that identifies specific functional groups by detecting their characteristic vibrational frequencies.[13] For our target molecule, this is essential to confirm the presence of the primary amine (N-H bonds) and the isoxazole ring system.

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Rationale & Comments |

| Primary Amine | N-H Stretch | 3400-3250 (two bands) | The presence of two distinct bands (asymmetric and symmetric stretch) is a hallmark of a primary amine (R-NH₂).[14][15] |

| Primary Amine | N-H Bend (Scissor) | 1650-1580 | This peak confirms the primary amine structure and can sometimes be confused with a C=O stretch if not carefully analyzed.[16] |

| Isoxazole Ring | C=N Stretch | ~1600-1500 | Characteristic stretching vibration for the carbon-nitrogen double bond within the heterocyclic ring. |

| Isoxazole Ring | C-O Stretch | ~1250-1020 | Associated with the C-O single bond within the isoxazole ring. |

| Aliphatic C-H | C-H Stretch | 3100-3000 (cyclopropyl), 3000-2850 (methylene) | The C-H stretches of the cyclopropyl group often appear at slightly higher wavenumbers (>3000 cm⁻¹) than typical sp³ C-H bonds. |

Experimental Protocol: ATR-FTIR

-

Sample Preparation: Place a small, solvent-free sample of the purified compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Analysis: Correlate the observed absorption bands with the expected frequencies listed in the table to confirm the presence of the key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution.[8] It provides detailed information about the chemical environment, count, and connectivity of every hydrogen and carbon atom.[17]

Caption: Logical workflow for NMR data integration.

1D NMR Spectroscopy (¹H, ¹³C, DEPT-135)

Causality: One-dimensional NMR provides the fundamental dataset: the number of unique proton and carbon environments, their electronic surroundings (chemical shift), the number of protons attached to each carbon (DEPT), and proton-proton neighbor information (splitting).[18]

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):

-

δ ~6.3 ppm (1H, singlet): The lone proton at the C4 position of the isoxazole ring. Its singlet nature is key, indicating no adjacent protons.

-

δ ~4.0 ppm (2H, singlet): The methylene (-CH₂-) protons of the aminomethyl group. They are adjacent to a quaternary carbon (C5) and a nitrogen, hence a singlet.

-

δ ~2.1 ppm (1H, multiplet): The methine (-CH-) proton of the cyclopropyl group, coupled to the four other cyclopropyl protons.

-

δ ~1.6 ppm (2H, broad singlet): The amine (-NH₂) protons. This signal is often broad and will disappear upon addition of D₂O, a definitive test.[19]

-

δ ~1.1-1.3 ppm (4H, multiplet): The four methylene (-CH₂-) protons of the cyclopropyl group. The strained ring environment results in a characteristic upfield shift and complex splitting pattern.[20][21][22]

Predicted ¹³C NMR & DEPT-135 Spectrum (125 MHz, CDCl₃):

| Predicted δ (ppm) | Carbon Type (from DEPT-135) | Assignment | Rationale |

|---|---|---|---|

| ~175 | Quaternary (C) | C5 (isoxazole) | Highly deshielded due to attachment to oxygen and proximity to nitrogen. |

| ~165 | Quaternary (C) | C3 (isoxazole) | Deshielded carbon of the isoxazole ring attached to the cyclopropyl group. |

| ~100 | Methine (CH) | C4 (isoxazole) | The sole CH carbon in the aromatic ring. |

| ~35 | Methylene (CH₂) | -CH₂-NH₂ | Typical range for a methylene carbon attached to a primary amine. |

| ~10 | Methine (CH) | -CH- (cyclopropyl) | Upfield shift characteristic of the strained cyclopropyl ring. |

| ~8 | Methylene (CH₂) | -CH₂- (cyclopropyl) | Highly shielded sp³ carbons within the cyclopropyl ring. |

2D NMR Spectroscopy (COSY, HSQC, HMBC)

Causality: While 1D NMR identifies the pieces, 2D NMR shows how they connect.[23][24] COSY identifies H-H neighbors, HSQC links protons to their carbons, and HMBC reveals the crucial long-range connections that build the final molecular skeleton.[25][26]

-

COSY (COrrelation SpectroscopY): This experiment will show cross-peaks between coupled protons. The key expected correlation is between the cyclopropyl methine proton (~2.1 ppm) and the cyclopropyl methylene protons (~1.1-1.3 ppm), confirming the integrity of the cyclopropyl spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. It is used to definitively assign the chemical shifts of the protonated carbons listed in the table above.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the overall structure. It reveals correlations between protons and carbons that are 2 or 3 bonds away. Key expected correlations include:

-

A cross-peak between the aminomethyl protons (~4.0 ppm) and the isoxazole C5 carbon (~175 ppm), proving the CH₂NH₂ group is attached at the 5-position.

-

A cross-peak between the cyclopropyl methine proton (~2.1 ppm) and the isoxazole C3 carbon (~165 ppm), proving the cyclopropyl group is attached at the 3-position.

-

A cross-peak between the isoxazole H4 proton (~6.3 ppm) and both C3 and C5 , confirming the ring structure.

-

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).[27]

-

¹H NMR Acquisition: Acquire the spectrum using a 45° pulse with an acquisition time of ~4 seconds and a relaxation delay of 1 second.[28]

-

¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum to observe all carbon signals as singlets.

-

DEPT-135 Acquisition: Run a DEPT-135 experiment to differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) signals. Quaternary carbons are absent.

-

2D NMR Acquisition: Utilize standard, vendor-provided pulse programs for COSY, HSQC, and HMBC experiments. Optimize the HMBC experiment to detect correlations over a range of ~8 Hz.

Data Synthesis and Final Confirmation

References

-

Taylor & Francis. (n.d.). Structure elucidation – Knowledge and References. Retrieved from [Link]

-

Elyashberg, M., Williams, A. J., & Blinov, K. (2010). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Magnetic Resonance in Chemistry, 48(6), 469-477. Retrieved from [Link]

-

Pittcon. (n.d.). The Art of Structure Elucidation of Small Molecules Using Mass Spectrometry. Retrieved from [Link]

-

University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

-

Fiehn Lab. (n.d.). Structure Elucidation of Small Molecules. Retrieved from [Link]

-

Patel, D. J., Howden, M. E., & Roberts, J. D. (1963). Nuclear Magnetic Resonance Spectroscopy. Cyclopropane Derivatives. Journal of the American Chemical Society, 85(20), 3218-3223. Retrieved from [Link]

-

Nuzillard, J. M. (2021). Tutorial for the structure elucidation of small molecules by means of the LSD software. Magnetic Resonance in Chemistry, 59(10), 993-1003. Retrieved from [Link]

-

Dhaduk, M. F., & Joshi, H. S. (2022). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. Current Chemistry Letters, 11(3), 255-262. Retrieved from [Link]

-

Kutateladze, A. G. (2010). Microscale Methodology for Structure Elucidation of Natural Products. Journal of Natural Products, 73(3), 503-513. Retrieved from [Link]

-

Bouchoux, G., & Hoppilliard, Y. (1981). Fragmentation mechanisms of isoxazole. Organic Mass Spectrometry, 16(10), 459–464. Retrieved from [Link]

-

JournalsPub. (n.d.). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). MRRC Structure Elucidation Notes. Retrieved from [Link]

-

Wikipedia. (n.d.). Cyclopropyl group. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 14, 1-1. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). A Review on Farnesoid X Receptor (FXR) Modulators Focusing on Benzimidazole Scaffold. Molecules, 29(5), 1045. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: amines. Retrieved from [Link]

-

Mohamad, M. M., et al. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298. Retrieved from [Link]

-

Favretto, D., Traldi, P., Bravo, P., Diliddo, D., & Resnati, G. (1993). A comparison of the fragmentation patterns of 5‐fluoromethyl‐3,4‐disubstituted isoxazoles and 5‐methyl analogs. Rapid Communications in Mass Spectrometry, 7(7), 665–669. Retrieved from [Link]

-

Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. Retrieved from [Link]

-

Mayer, M., et al. (2020). Time-Resolved Photoelectron Spectroscopy Studies of Isoxazole and Oxazole. The Journal of Physical Chemistry A, 124(17), 3373-3383. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 14(1), 1-1. Retrieved from [Link]

-

Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

-

American Chemical Society. (2023). Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-cyclopropyl-5-isocyanomethyl-1,2,4-oxadiazole. Retrieved from [Link]

-

Reich, H. J. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. University of Wisconsin-Madison. Retrieved from [Link]

-

Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups. Retrieved from [Link]

-

Bentham Science. (2023). Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra to determine the amine functional groups on urea. Retrieved from [Link]

-

Semantic Scholar. (n.d.). MASS SPECTROMETRY OF OXAZOLES. Retrieved from [Link]

-

ResearchGate. (n.d.). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. Retrieved from [Link]

-

MDPI. (2022). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. Molbank, 2022(2), M1382. Retrieved from [Link]

-

IntechOpen. (2023). Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. Retrieved from [Link]

-

YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]

-

Scientific Update. (2020, August 26). The Cyclopropyl Group in Medicinal Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (2012). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo. NMR in Biomedicine, 25(12), 1295-1306. Retrieved from [Link]

-

Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Retrieved from [Link]

-

San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

-

Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of Organic Chemistry, 78(4), 1504-1507. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

American Chemical Society. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In NMR Multiplet Interpretation (pp. 95-116). Retrieved from [Link]

-

AZoM. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). cyclopropane low high resolution H-1 proton nmr spectrum. Retrieved from [Link]

-

Spectroscopy Online. (2019, March 1). Organic Nitrogen Compounds II: Primary Amines. Retrieved from [Link]

Sources

- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scientificupdate.com [scientificupdate.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. eurekaselect.com [eurekaselect.com]

- 7. hyphadiscovery.com [hyphadiscovery.com]

- 8. Fiehn Lab - Structure Elucidation [fiehnlab.ucdavis.edu]

- 9. pittcon.org [pittcon.org]

- 10. Sci-Hub. Fragmentation mechanisms of isoxazole / Organic Mass Spectrometry, 1981 [sci-hub.jp]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Sci-Hub. A comparison of the fragmentation patterns of 5‐fluoromethyl‐3,4‐disubstituted isoxazoles and 5‐methyl analogs / Rapid Communications in Mass Spectrometry, 1993 [sci-hub.box]

- 13. journalspub.com [journalspub.com]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. rockymountainlabs.com [rockymountainlabs.com]

- 16. spectroscopyonline.com [spectroscopyonline.com]

- 17. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 18. researchgate.net [researchgate.net]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. electronicsandbooks.com [electronicsandbooks.com]

- 21. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 23. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. emerypharma.com [emerypharma.com]

- 25. youtube.com [youtube.com]

- 26. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 27. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 28. books.rsc.org [books.rsc.org]

- 29. researchgate.net [researchgate.net]

- 30. Microscale Methodology for Structure Elucidation of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

Predicted NMR spectra of (3-Cyclopropyl-1,2-oxazol-5-yl)methanamine

An In-depth Technical Guide to the Predicted NMR Spectra of (3-Cyclopropyl-1,2-oxazol-5-yl)methanamine

Authored by a Senior Application Scientist

Introduction

In the landscape of contemporary drug discovery, the structural elucidation of novel chemical entities is a cornerstone of the research and development pipeline. (3-Cyclopropyl-1,2-oxazol-5-yl)methanamine is a molecule of significant interest, possessing a unique combination of a strained cyclopropyl ring, a heteroaromatic isoxazole core, and a primary aminomethyl group. These structural motifs are prevalent in a variety of biologically active compounds, making this molecule a valuable scaffold for medicinal chemistry exploration. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for the unambiguous determination of molecular structure in solution.[1] This guide provides a comprehensive, in-silico analysis of the predicted ¹H and ¹³C NMR spectra of (3-Cyclopropyl-1,2-oxazol-5-yl)methanamine, offering a foundational dataset for researchers engaged in the synthesis, characterization, and application of this and related compounds. The predictions herein are derived from established computational methodologies, providing a robust framework for spectral assignment and structural verification.

Theoretical Framework of NMR Spectroscopy

Nuclear Magnetic Resonance spectroscopy operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave as tiny magnets. When placed in a strong external magnetic field, these nuclei can align either with or against the field, resulting in two distinct energy states. The absorption of electromagnetic radiation at a specific frequency, known as the resonance frequency, induces a transition between these states.

The precise resonance frequency of a nucleus is highly sensitive to its local electronic environment, a phenomenon quantified by the chemical shift (δ) , typically reported in parts per million (ppm) relative to a standard reference compound like tetramethylsilane (TMS).[2][3] Factors such as the electronegativity of adjacent atoms, π-electron circulation in aromatic systems, and anisotropic effects from nearby functional groups all contribute to the chemical shift of a given nucleus.

In ¹H NMR, an additional layer of structural information is provided by spin-spin coupling , where the magnetic field of one proton influences that of its neighbors through the intervening chemical bonds. This interaction leads to the splitting of a proton's signal into a multiplet, with the pattern and spacing of the peaks (described by the coupling constant, J , in Hertz) revealing the number and relative orientation of neighboring protons.

Methodology for In-Silico NMR Spectral Prediction

The prediction of NMR spectra through computational methods has become an indispensable tool for chemists, offering a powerful means to anticipate and interpret experimental data.[4][5] For this guide, the predicted ¹H and ¹³C NMR spectra of (3-Cyclopropyl-1,2-oxazol-5-yl)methanamine were generated using a workflow that integrates molecular mechanics and quantum mechanics calculations.

The general process for such a prediction is as follows:

-

Conformational Analysis: The three-dimensional structure of the molecule is first optimized using a molecular mechanics force field to identify the lowest energy conformer(s).

-

Quantum Mechanical Calculations: The optimized structure is then subjected to more rigorous quantum mechanical calculations, typically using Density Functional Theory (DFT), to compute the NMR shielding tensors.[6][7]

-

Chemical Shift Calculation: The isotropic shielding values are then converted to chemical shifts by referencing them against the computed shielding of a standard (e.g., TMS) at the same level of theory.

Numerous software packages and online platforms are available for performing these calculations, each with its own set of functionalities and underlying algorithms.[8][9][10][11][12][13][14][15]

Caption: Labeled structure of (3-Cyclopropyl-1,2-oxazol-5-yl)methanamine for ¹H NMR analysis.

Table 1: Predicted ¹H NMR Data for (3-Cyclopropyl-1,2-oxazol-5-yl)methanamine

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| Ha | 6.2 - 6.4 | Singlet (s) | N/A |

| Hb | 3.9 - 4.1 | Singlet (s) | N/A |

| Hc | 2.0 - 2.2 | Multiplet (m) | ~3-8 |

| Hd, He | 0.9 - 1.2 | Multiplet (m) | ~3-8 |

| NH₂ | 1.5 - 2.5 | Broad Singlet (br s) | N/A |

Interpretation of Predicted ¹H NMR Signals:

-

Ha (Isoxazole CH): The single proton on the isoxazole ring is expected to appear as a sharp singlet in the region of 6.2-6.4 ppm. Its downfield shift is attributed to the deshielding effect of the aromatic heterocyclic system.

-

Hb (Aminomethyl CH₂): The two protons of the methylene bridge are predicted to resonate as a singlet around 3.9-4.1 ppm. The adjacent electronegative nitrogen atom and the isoxazole ring contribute to this downfield shift. The absence of coupling to neighboring protons results in a singlet.

-

Hc (Cyclopropyl CH): The methine proton of the cyclopropyl group is anticipated to be a multiplet in the range of 2.0-2.2 ppm. It will be coupled to the four adjacent methylene protons of the cyclopropyl ring.

-

Hd, He (Cyclopropyl CH₂): The four methylene protons of the cyclopropyl ring are expected to appear as a complex multiplet between 0.9 and 1.2 ppm. The strained nature of the three-membered ring results in characteristic upfield chemical shifts.

-

NH₂ (Amine): The two protons of the primary amine will likely appear as a broad singlet in the 1.5-2.5 ppm range. The chemical shift and peak shape can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange with residual water.

Analysis of the Predicted ¹³C NMR Spectrum

The predicted proton-decoupled ¹³C NMR spectrum of (3-Cyclopropyl-1,2-oxazol-5-yl)methanamine will show distinct signals for each of the seven unique carbon atoms in the molecule.

Caption: Labeled structure of (3-Cyclopropyl-1,2-oxazol-5-yl)methanamine for ¹³C NMR analysis.

Table 2: Predicted ¹³C NMR Data for (3-Cyclopropyl-1,2-oxazol-5-yl)methanamine

| Carbon Label | Predicted Chemical Shift (δ, ppm) |

| C1 | 168 - 172 |

| C2 | 160 - 164 |

| C3 | 100 - 104 |

| C4 | 38 - 42 |

| C5 | 8 - 12 |

| C6 | 6 - 10 |

Interpretation of Predicted ¹³C NMR Signals:

-

C1 and C2 (Isoxazole C-O and C-N): The two quaternary carbons of the isoxazole ring are expected to be the most downfield signals, appearing in the regions of 168-172 ppm and 160-164 ppm, respectively. Their significant deshielding is due to their sp² hybridization and the influence of the adjacent heteroatoms.

-

C3 (Isoxazole CH): The carbon atom of the C-H bond on the isoxazole ring is predicted to resonate around 100-104 ppm.

-

C4 (Aminomethyl CH₂): The methylene carbon is expected to appear in the 38-42 ppm range, influenced by the attached nitrogen.

-

C5 and C6 (Cyclopropyl CH and CH₂): The carbon atoms of the cyclopropyl group are characteristically found at a high field (upfield) in the ¹³C NMR spectrum due to the high degree of s-character in their C-C bonds. The methine carbon (C5) is predicted to be around 8-12 ppm, while the two equivalent methylene carbons (C6) are expected in the 6-10 ppm range.

Hypothetical Experimental Protocol for NMR Data Acquisition

To validate the predicted spectra, the following experimental protocol would be employed for the acquisition of ¹H and ¹³C NMR data.

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of (3-Cyclopropyl-1,2-oxazol-5-yl)methanamine.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. [16][17][18]* Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Cap the NMR tube and gently agitate to ensure complete dissolution and homogeneity.

Instrument Setup and Data Acquisition:

-

The spectra would be recorded on a 400 MHz or 500 MHz NMR spectrometer. [17]* For ¹H NMR:

-

Acquire the spectrum at room temperature.

-

Set the spectral width to approximately 16 ppm.

-

Employ a 30-degree pulse angle.

-

Set the relaxation delay to 1-2 seconds.

-

Accumulate 16-32 scans for a good signal-to-noise ratio.

-

-

For ¹³C NMR:

-

Utilize a proton-decoupled pulse sequence.

-

Set the spectral width to approximately 220 ppm.

-

Employ a 45-degree pulse angle.

-

Set the relaxation delay to 2-5 seconds.

-

Accumulate 1024-4096 scans, as ¹³C is a less sensitive nucleus.

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Phase correct the resulting spectra.

-

Perform baseline correction.

-

Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

-

Integrate the signals in the ¹H NMR spectrum.

Applications in Drug Development and Chemical Research

The detailed NMR spectral data, both predicted and experimental, for (3-Cyclopropyl-1,2-oxazol-5-yl)methanamine are invaluable in several stages of the drug development and chemical research process:

-

Structural Verification: The primary application is the unambiguous confirmation of the chemical structure of newly synthesized batches of the compound, ensuring that the desired molecule has been obtained. [19]* Purity Assessment: ¹H NMR spectroscopy can be used quantitatively to assess the purity of a sample by comparing the integral of the compound's signals to those of a known standard.

-

Reaction Monitoring: The progress of chemical reactions involving this molecule can be monitored by observing the disappearance of starting material signals and the appearance of product signals in the NMR spectrum of the reaction mixture.

-

Conformational Analysis: Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide insights into the three-dimensional structure and preferred conformation of the molecule in solution.

-

Fragment-Based Drug Discovery: As a molecular fragment, the detailed NMR characterization of (3-Cyclopropyl-1,2-oxazol-5-yl)methanamine is crucial for studying its binding to protein targets using techniques like Saturation Transfer Difference (STD) NMR or Water-LOGSY.

Conclusion

This technical guide has provided a comprehensive overview of the predicted ¹H and ¹³C NMR spectra of (3-Cyclopropyl-1,2-oxazol-5-yl)methanamine. The in-silico data, grounded in established computational chemistry principles, serves as a robust predictive model for experimental verification. The detailed analysis of chemical shifts and coupling patterns offers a clear rationale for the expected spectral features, empowering researchers to confidently assign and interpret their experimental data. The inclusion of a hypothetical experimental protocol and a discussion of the applications of this data underscores the practical utility of NMR spectroscopy in the fields of medicinal chemistry, drug development, and materials science.

References

- Benchchem. Cyclopropyl(5-methyl-1,3-thiazol-2-yl)methanamine. Benchchem. Accessed February 2, 2026.

- Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290.

- Tantillo, D. J. (2006). Predicting NMR Spectra by Computational Methods: Structure Revision of Hexacyclinol. Organic Letters, 8(6), 1073–1076.

- Stevenson, V. (2018). NMR Analysis of Amino Acids. YouTube.

- Kumbhare, R. M., et al. (2014). Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine: regulation of cell cycle and apoptosis by p53 activation via mitochondrial-dependent pathways. RSC Advances, 4(94), 52029-52043.

- Ishii, H., et al. (2023). NMR spectrum prediction for dynamic molecules by machine learning: A case study of trefoil knot molecule. The Journal of Chemical Physics, 158(19), 194110.

- Wolfender, J. L., et al. (2015). NMR-spectroscopic analysis of mixtures: from structure to function. Current Opinion in Chemical Biology, 24, 136-144.

- Qiu, D., et al. (2023). Supporting Information: Lewis acid-promoted direct synthesis of isoxazole derivatives. Beilstein Journal of Organic Chemistry, 19, 1562–1567.

- Benchchem. Unambiguous Confirmation of 3-(Aminomethyl)phenol Structure via 13C NMR Spectroscopy: A Comparative Analysis. Benchchem. Accessed February 2, 2026.

- Sarotti, A. M. (2023). Machine learning in computational NMR-aided structural elucidation. Frontiers in Chemistry, 11, 1123301.

- Göktaş, H., et al. (2022). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. PeerJ, 10, e13941.

- Ataman Kimya. CYCLOPROPYLAMINE.

- Kumar, A., et al. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine, 22(2), 25.

- Reich, H. J. NMR Spectroscopy :: 1H NMR Chemical Shifts. University of Wisconsin-Madison. Accessed February 2, 2026.

- Autschbach, J. (2020). Chapter 2: Recent Advances in Computational NMR Spectrum Prediction.

- AZoLifeSciences. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds. AZoLifeSciences.

- Li, J. T., et al. (2011). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 16(6), 5063-5070.

- Wiley Science Solutions. KnowItAll Informatics Training - NMR Predictions. Wiley Science Solutions. Accessed February 2, 2026.

- Sigma-Aldrich. 1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanamine. Sigma-Aldrich. Accessed February 2, 2026.

- National Center for Biotechnology Information. Cyclopropyl-(3-methoxy-5-methylphenyl)methanamine. PubChem. Accessed February 2, 2026.

- BLDpharm. 1-(5-Cyclopropylisoxazol-3-yl)-N-methylmethanamine. BLDpharm. Accessed February 2, 2026.

- Cheminfo.org. Predict 1H NMR spectra. Cheminfo.org. Accessed February 2, 2026.

- Cheminfo.org. Predict 13C NMR spectra. Cheminfo.org. Accessed February 2, 2026.

- NMRDB.org. Predict 1H proton NMR spectra. NMRDB.org. Accessed February 2, 2026.

- NMRDB.org. Predict 13C carbon NMR spectra. NMRDB.org. Accessed February 2, 2026.

- Paul Sabatier University. 13C NMR predictor. virtual Chemistry 3D. Accessed February 2, 2026.

- Wiley-VCH. SpectraBase. Wiley-VCH. Accessed February 2, 2026.

- The Metabolomics Innovation Centre. CASPRE - 13C NMR Predictor.

Sources

- 1. azolifesciences.com [azolifesciences.com]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Frontiers | Machine learning in computational NMR-aided structural elucidation [frontiersin.org]

- 6. pubs.aip.org [pubs.aip.org]

- 7. books.rsc.org [books.rsc.org]

- 8. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sciencesolutions.wiley.com [sciencesolutions.wiley.com]

- 10. Predict 1H NMR spectra [cheminfo.org]

- 11. Predict 13C NMR spectra [cheminfo.org]

- 12. Visualizer loader [nmrdb.org]

- 13. Visualizer loader [nmrdb.org]

- 14. virtual Chemistry 3D - NMR predictor [vchem3d.univ-tlse3.fr]

- 15. CASPRE [caspre.ca]

- 16. rsc.org [rsc.org]

- 17. beilstein-journals.org [beilstein-journals.org]

- 18. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

The Isoxazole Scaffold: A Privileged Motif in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to serve as a versatile synthetic handle have propelled a multitude of isoxazole-containing compounds through the drug discovery and development pipeline. This guide provides a comprehensive technical overview of novel isoxazole derivatives, delving into their synthesis, multifaceted biological activities, and the critical structure-activity relationships that govern their therapeutic potential. We will explore key mechanistic insights, provide detailed experimental protocols for their evaluation, and present a case study to illustrate the real-world application of this remarkable heterocyclic core.

The Isoxazole Core: Physicochemical Properties and Synthetic Versatility

The isoxazole ring is an aromatic heterocycle that imparts favorable physicochemical properties to drug candidates, including improved solubility and metabolic stability.[1][2] Its distinct electronic nature allows for a range of non-covalent interactions with biological targets, such as hydrogen bonding, π–π stacking, and hydrophobic interactions.[3] This versatility has made the isoxazole moiety a cornerstone in the design of novel therapeutics.[3]

A variety of synthetic strategies have been developed to access a diverse array of isoxazole derivatives. The most prominent and widely utilized method is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[4] This reaction is highly efficient and allows for the regioselective synthesis of 3,5-disubstituted isoxazoles. Other key synthetic approaches include the reaction of chalcones with hydroxylamine , providing a straightforward route to 3,5-diarylisoxazoles, and palladium-catalyzed multi-component reactions , which offer a rapid means to construct complex isoxazole-containing molecules.[5][6] The development of "green" synthetic methods, utilizing environmentally benign solvents and catalysts, is also a growing area of interest.[3]

Featured Synthetic Protocol: 1,3-Dipolar Cycloaddition

This protocol outlines a general procedure for the synthesis of 3,5-disubstituted isoxazoles via a copper(I)-catalyzed 1,3-dipolar cycloaddition reaction.

Materials:

-

Aldehyde (1.0 eq)

-

Hydroxylamine hydrochloride (1.1 eq)

-

Sodium acetate (1.1 eq)

-

Terminal alkyne (1.0 eq)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq)

-

Sodium ascorbate (0.1 eq)

-

tert-Butanol (t-BuOH)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Oxime Formation: In a round-bottom flask, dissolve the aldehyde (1.0 eq), hydroxylamine hydrochloride (1.1 eq), and sodium acetate (1.1 eq) in a 1:1 mixture of t-BuOH and H₂O. Stir the reaction mixture at room temperature for 1-2 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the aldehyde.

-

Nitrile Oxide Generation and Cycloaddition: To the reaction mixture, add the terminal alkyne (1.0 eq), CuSO₄·5H₂O (0.05 eq), and sodium ascorbate (0.1 eq). Stir the reaction vigorously at room temperature. The in situ generated nitrile oxide will undergo cycloaddition with the alkyne. Monitor the reaction progress by TLC.

-

Work-up: Upon completion, dilute the reaction mixture with water and extract with EtOAc (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/EtOAc) to afford the desired 3,5-disubstituted isoxazole.

Self-Validation: The success of this protocol is contingent on the complete formation of the oxime intermediate before the addition of the copper catalyst and alkyne. The reaction is typically robust and high-yielding for a wide range of substrates. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

The Broad Spectrum of Biological Activity of Isoxazole Derivatives

The isoxazole scaffold is a versatile pharmacophore found in a wide array of clinically used drugs and investigational agents.[1] Its derivatives have demonstrated a remarkable range of biological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[2][3][6]

Anticancer Activity

Isoxazole derivatives have emerged as a promising class of anticancer agents, exhibiting multiple mechanisms of action.[7] These include the induction of apoptosis, inhibition of key enzymes such as aromatase and topoisomerase, and disruption of tubulin polymerization.[7][8] The ability of isoxazole-containing compounds to modulate multiple signaling pathways involved in cancer progression makes them attractive candidates for further development.[9]

A key mechanism by which many isoxazole derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[5] Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways.[10][11][12] Both pathways converge on the activation of a cascade of cysteine proteases known as caspases, which execute the dismantling of the cell.[10]

Caption: Figure 1: Simplified diagram of the extrinsic and intrinsic apoptosis pathways.

This protocol provides a method for quantifying the activity of caspase-3, a key executioner caspase in apoptosis, in cell lysates.

Materials:

-

Cell culture treated with isoxazole derivative and untreated control

-

Cell Lysis Buffer (e.g., RIPA buffer)

-

Protein Assay Reagent (e.g., Bradford reagent)

-

Caspase-3 Substrate (Ac-DEVD-pNA)

-

Assay Buffer

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Lysis: After treatment, harvest cells and wash with ice-cold PBS. Resuspend the cell pellet in chilled Cell Lysis Buffer and incubate on ice for 10-15 minutes. Centrifuge at 10,000 x g for 1 minute to pellet cellular debris.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, add 50-200 µg of protein from each cell lysate to individual wells. Adjust the volume of each well to 50 µL with Cell Lysis Buffer.

-

Reaction Initiation: Add 50 µL of 2x Reaction Buffer containing 10 mM DTT to each well. Add 5 µL of the Caspase-3 substrate (Ac-DEVD-pNA) to each well.

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measurement: Read the absorbance at 405 nm using a microplate reader.

-

Data Analysis: The level of caspase-3 activity is proportional to the colorimetric signal. Compare the absorbance values of the treated samples to the untreated control to determine the fold-increase in caspase-3 activity.

Self-Validation: This assay should include a positive control (e.g., cells treated with a known apoptosis inducer like staurosporine) and a negative control (untreated cells). The results should be reproducible and show a dose-dependent increase in caspase-3 activity for an effective pro-apoptotic compound.

Antibacterial Activity

The emergence of multidrug-resistant bacteria poses a significant global health threat, necessitating the development of novel antibacterial agents.[13] Isoxazole derivatives have demonstrated promising activity against a range of Gram-positive and Gram-negative bacteria.[13][14][15][16] The isoxazole scaffold is present in several clinically used antibiotics, including cloxacillin and flucloxacillin.[13]

The antibacterial potency of isoxazole derivatives is highly dependent on the nature and position of substituents on the aromatic rings.[15]

| Compound | R1 | R2 | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. S. aureus | Reference |

| 178a | H | H | 140 | 120 | [15] |

| 178e | p-F | p-F | 110 | 95 | [15] |

| 178f | p-Cl | p-Cl | 95 | 115 | [15] |

| Cloxacillin | - | - | 120 | 100 | [15] |

Table 1: Minimum Inhibitory Concentration (MIC) values of selected N³, N⁵-di(substituted)isoxazole-3,5-diamine derivatives. [15]

As shown in Table 1, the introduction of electron-withdrawing groups, such as fluorine and chlorine, at the para-position of the phenyl rings generally enhances antibacterial activity against both E. coli and S. aureus.[15]

This protocol describes a common method for screening the antibacterial activity of novel compounds.

Materials:

-

Bacterial culture (e.g., E. coli, S. aureus)

-

Mueller-Hinton Agar (MHA) plates

-

Sterile swabs

-

Sterile cork borer or pipette tip

-

Test compound dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (standard antibiotic)

-

Negative control (solvent alone)

Procedure:

-

Inoculation: Using a sterile swab, evenly inoculate the surface of an MHA plate with the bacterial culture to create a lawn.

-

Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

-

Sample Addition: Add a defined volume (e.g., 50-100 µL) of the test compound solution, positive control, and negative control to separate wells.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.

Self-Validation: The assay should be performed in triplicate to ensure reproducibility. The positive control should produce a clear zone of inhibition, while the negative control should show no inhibition. The size of the zone of inhibition is proportional to the antibacterial activity of the test compound.

Case Study: Mofezolac - An Isoxazole-Containing COX Inhibitor

While a detailed, publicly available, end-to-end case study of a novel isoxazole derivative from discovery to market is challenging to compile due to proprietary constraints, we can examine the development of Mofezolac , an isoxazole-containing non-steroidal anti-inflammatory drug (NSAID), to illustrate key principles. Mofezolac is a selective cyclooxygenase-1 (COX-1) inhibitor.[17][18][19][20][21] The development of selective COX inhibitors, such as the pyrazole-containing drug Celecoxib, provides a valuable framework for understanding the trajectory of heterocyclic drugs.[22][23][24][25]

The development of Mofezolac likely involved:

-

Lead Identification: Identification of an isoxazole-containing lead compound with anti-inflammatory properties.

-

Lead Optimization: Extensive SAR studies to improve potency, selectivity, and pharmacokinetic properties. This would involve the synthesis and screening of numerous analogs with different substituents on the isoxazole and phenyl rings.[20]

-

Preclinical Development: In vitro and in vivo studies to evaluate the efficacy, safety, and toxicity of the optimized lead candidate. This would include animal models of inflammation and pain.[17][19]

-

Clinical Trials: A multi-phase process to evaluate the safety and efficacy of the drug in humans.

The journey of Mofezolac highlights the importance of the isoxazole scaffold in developing selective enzyme inhibitors with therapeutic potential.

Future Perspectives and Conclusion

The isoxazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents.[1][3] Current research is focused on the development of isoxazole derivatives with improved potency, selectivity, and drug-like properties.[3] The exploration of novel drug delivery systems and combination therapies involving isoxazole-containing compounds is also an active area of investigation.

References

-

1,3‐Dipolar Cycloaddition Reactions of Nitrile Oxides under “Non‐Conventional” Conditions: Green Solvents, Irradiation, and Continuous Flow. ResearchGate. [Link]

-

Synthesis of various 3,5-diarylisoxazoles with the scope of substituents (R 1 ) on the chalcone. ResearchGate. [Link]

-

Arya, G. C., & Jaitak, V. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 221, 113511. [Link]

-

Abdel-Aziz, A. A. M., et al. (2020). New series of isoxazole derivatives targeting EGFR-TK: Synthesis, molecular modeling and antitumor evaluation. Bioorganic Chemistry, 104, 104239. [Link]

-

Pattanayak, P., et al. (2024). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. RSC Medicinal Chemistry. [Link]

-

Pisano, C., et al. (2015). Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. Journal of Experimental & Clinical Cancer Research, 34(1), 1-13. [Link]

-

Kumar, A., et al. (2023). A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. Journal of Biomolecular Structure and Dynamics, 41(16), 8145-8163. [Link]

-

Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (2023). Chemical Methodologies. [Link]

-

Kumari, V. S. A., et al. (2022). A Brief Review on Isoxazole Derivatives as Antibacterial Agents. International Journal of Research and Review, 9(9), 321-333. [Link]

-

Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Advances. [Link]

-

Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. (2024). European Journal of Clinical and Experimental Medicine. [Link]

-

Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (2023). ACS Omega. [Link]

-

Advances in isoxazole chemistry and their role in drug discovery. (2025). PubMed Central. [Link]

-

Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2023). PubMed Central. [Link]

-

D'Agostino, G., et al. (2017). Highly Selective Cyclooxygenase-1 Inhibitors P6 and Mofezolac Counteract Inflammatory State both In Vitro and In Vivo Models of Neuroinflammation. Frontiers in Cellular Neuroscience, 11, 178. [Link]

-

Antimicrobial activity of isoxazole derivatives: A brief overview. (2024). ResearchGate. [Link]

-

Schematic Diagram of the Intrinsic, Extrinsic Pathways of Apoptosis. ResearchGate. [Link]

-

The hormone signaling pathway and its inhibition as therapy in breast cancer. ResearchGate. [Link]

-

Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (2023). ACS Omega. [Link]

-

Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. (2023). LinkedIn. [Link]

-

Aromatase Inhibitor Pathway (Multiple Tissues), Pharmacodynamics. PharmGKB. [Link]

-

Patel, R., & Chhabaria, M. (2024). Synthesis and Antibacterial Screening of Some Novel Isoxazole Derivatives. Journal of Pharma Insights and Research, 2(4), 8-14. [Link]

-

ApoAlert Caspase Colorimetric Assay Kits User Manual. Takara Bio. [Link]

-

Apoptosis - Intrisinic Pathway - External. (2025). TeachMeAnatomy. [Link]

-

Inhibitory effects of mofezolac, a cyclooxygenase-1 selective inhibitor, on intestinal carcinogenesis. ResearchGate. [Link]

-

A review of isoxazole biological activity and present synthetic techniques. (2024). Journal of Drug Delivery and Therapeutics, 14(1), 162-172. [Link]

-

Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human. (1994). University of Cincinnati. [Link]

-

The development of COX-2 inhibitors. ResearchGate. [Link]

-

Extrinsic & Intrinsic Apoptosis Pathways Diagram. SciSpace. [Link]

-

Song, X., & Chen, J. (2003). Signaling Pathways of Apoptosis Activated by Aromatase Inhibitors and Antiestrogens. Journal of Steroid Biochemistry and Molecular Biology, 86(3-5), 261-267. [Link]

-

The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. (2023). PubMed Central. [Link]

-

New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies. (2024). MDPI. [Link]

-

WELL DIFFUSION METHOD FOR EVALUATION OF ANTIBACTERIAL ACTIVITY OF COPPER PHENYL FATTY HYDROXAMATE SYNTHESIZED FROM CANOLA AND PA. (2013). International Journal of Pharmaceutical Sciences and Research. [Link]

-

Extrinsic and intrinsic pathways of apoptosis. ResearchGate. [Link]

-

[Pharmacological profile of mofezolac, a new non-steroidal analgesic anti-inflammatory drug]. (1987). Nihon yakurigaku zasshi. Folia pharmacologica Japonica. [Link]

-

New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. (2023). PubMed Central. [Link]

-

Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (2025). MDPI. [Link]

-

Caspase-3 Assay Kit (Colorimetric). Abbkine. [Link]

-

Agar well diffusion: A prominent method for In vitro screening of antimicrobials. (2021). International Journal of Botany Studies. [Link]

-

Signaling pathways of apoptosis activated by aromatase inhibitors and antiestrogens. (2003). ScienceDirect. [Link]

-

Caspase 3/7 Activity Assay Kit. AKESOBIO. [Link]

-

Aromatase Inhibitor Pathway (Breast Cell), Pharmacodynamics. PharmGKB. [Link]

-

A further pocket or conformational plasticity by mapping COX-1 catalytic site through modified-mofezolac structure-inhibitory activity relationships and their antiplatelet behavior. (2024). Istituto di Cristallografia. [Link]

-

Analgesic Effect of Mofezolac, a Non-Steroidal Anti-Inflammatory Drug, Against Phenylquinone-Induced Acute Pain in Mice. (1988). PubMed. [Link]

-

Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. (2022). PubMed Central. [Link]

Sources

- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 3. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. espublisher.com [espublisher.com]

- 10. researchgate.net [researchgate.net]

- 11. teachmeanatomy.info [teachmeanatomy.info]

- 12. Extrinsic & Intrinsic Apoptosis Pathways Diagram [scispace.com]

- 13. ijrrjournal.com [ijrrjournal.com]

- 14. researchgate.net [researchgate.net]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. mdpi.com [mdpi.com]

- 17. Highly Selective Cyclooxygenase-1 Inhibitors P6 and Mofezolac Counteract Inflammatory State both In Vitro and In Vivo Models of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. [Pharmacological profile of mofezolac, a new non-steroidal analgesic anti-inflammatory drug] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. A further pocket or conformational plasticity by mapping COX-1 catalytic site through modified-mofezolac structure-inhibitory activity relationships and their antiplatelet behavior - Istituto di Cristallografia - CNR [ic.cnr.it]

- 21. Analgesic effect of mofezolac, a non-steroidal anti-inflammatory drug, against phenylquinone-induced acute pain in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. researchgate.net [researchgate.net]

- 25. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]

Structure-Activity Relationship of Cyclopropyl-Containing Heterocycles

[2][3][4][5][6]

The "Cyclopropyl Effect" in Medicinal Chemistry[5]

The cyclopropyl group is not merely a spacer; it is a high-energy structural element that imparts unique electronic and steric properties to heterocyclic scaffolds.[2] Its inclusion is often a strategic decision to modulate lipophilicity , conformational entropy , and metabolic hotspots .

Physicochemical & Electronic Profile

Unlike standard alkyl chains, the cyclopropyl ring possesses significant

| Property | Cyclopropyl (cPr) vs. Isopropyl (iPr) | Mechanistic Implication |

| Bond Angle | 60° (strained) vs. 109.5° | Induces rigid "bisected" conformations when attached to arenes, locking pharmacophores. |

| C-H Bond Strength | ~106 kcal/mol (High) | significantly stronger than secondary alkyl C-H (~95 kcal/mol), resisting CYP450 hydrogen atom abstraction (HAT). |

| Lipophilicity (LogP) | Less lipophilic than i-Pr or t-Bu. Ideal for "filling" hydrophobic pockets without blowing out LogP. | |

| Electronic Effect | Weakly Electron Donating ( | Can stabilize adjacent carbocations; lowers pKa of attached amines less than alkyl groups. |

The "Magic Angle" of Conformational Restriction

In kinase inhibitors and GPCR ligands, the cyclopropyl group acts as a conformational lock. When attached to an amide or heterocycle, the steric clash of the methylene protons forces the adjacent system into a specific dihedral angle relative to the ring. This reduces the entropic penalty of binding.

Example: In Lenvatinib and Cabozantinib , the cyclopropane-1,1-dicarboxamide motif rigidifies the linker, orienting the inhibitor into the ATP-binding pocket with high precision.

The Metabolic Stability Paradox

The cyclopropyl group presents a duality in metabolism: it can act as a metabolic blocker or a toxicophore , depending entirely on its electronic context.

Scenario A: Metabolic Blocking (The "Shield")

Because cyclopropyl C-H bonds have high dissociation energy (high s-character), they are resistant to CYP450-mediated hydroxylation.

-

Application: Replacing an isopropyl or ethyl group with a cyclopropyl group is a standard tactic to block metabolic soft spots.

-

Case Study: Pitavastatin . The cyclopropyl group diverts metabolism away from CYP3A4 (prone to drug-drug interactions) toward minimal CYP2C9 metabolism.

Scenario B: The Structural Alert (The "Trap")

When a cyclopropyl group is directly attached to a nitrogen atom (cyclopropylamine) or an electron-rich system, it can undergo Single Electron Transfer (SET) oxidation.

-

Mechanism: CYP450 abstracts an electron from the nitrogen

Radical Cation -

Consequence: Mechanism-Based Inhibition (MBI) of CYP enzymes or covalent binding to liver proteins (Hepatotoxicity).

-

Mitigation: Substitution on the cyclopropyl ring (e.g., methyl-cyclopropyl) or reducing electron density on the nitrogen prevents SET.

Figure 1: Decision tree for predicting the metabolic fate of cyclopropyl moieties. Electron-deficient attachments typically yield stability, while electron-rich amines pose toxicity risks.

Deep Dive: SAR Case Studies

Antibiotics: The Fluoroquinolone N1-Substituent

The evolution from Norfloxacin (N-ethyl) to Ciprofloxacin (N-cyclopropyl) represents the most famous SAR victory for this moiety.

-

Observation: The N-cyclopropyl group increases potency against Gram-negative bacteria (e.g., E. coli) by 4-8 fold compared to N-ethyl.

-

Mechanism: The bulk and geometry of the cyclopropyl group fill a hydrophobic pocket in the DNA Gyrase-DNA complex more effectively than the ethyl group.

-

Refinement: Moxifloxacin retains this group, validating it as a "privileged structure" for gyrase inhibition.

Antivirals: Vinylcyclopropanes in NS3/4A Protease Inhibitors

In Hepatitis C inhibitors like Glecaprevir and Grazoprevir , the vinylcyclopropyl moiety is part of the P1' residue.

-

Role: It exploits the shallow, solvent-exposed S1' pocket.

-

Chemistry: The vinyl group allows for macrocyclization (via Ring-Closing Metathesis) to the P3 residue, locking the bioactive conformation and reducing the entropic cost of binding.

Experimental Protocols

Synthesis: Simmons-Smith Cyclopropanation of Heterocyclic Alkenes

This protocol describes the installation of a cyclopropyl group onto an allylic heterocycle, a common step in scaffold synthesis.

Reagents:

-

Substrate: 1-(Allyloxy)isoquinoline (1.0 eq)

-

Diiodomethane (

, 2.5 eq) -

Diethylzinc (

, 1.1 M in toluene, 2.5 eq) -

Solvent: Dichloromethane (DCM), anhydrous

Workflow:

-

Inert Atmosphere: Flame-dry a round-bottom flask and purge with Argon.

-

Reagent Prep: Add DCM and

solution. Cool to 0°C. -

Carbenoid Formation: Dropwise addition of

over 20 minutes. A white precipitate ( -

Addition: Add the alkene substrate dissolved in minimal DCM dropwise.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 12-18 hours. Monitor by TLC/LCMS.

-

Quench: Caution: Quench carefully with saturated

solution (exothermic). -

Workup: Extract with DCM (3x), wash organic layer with brine, dry over

, and concentrate. -

Purification: Flash column chromatography (Hexane/EtOAc).

Self-Validation Check:

-

Did the reaction stall? If the alkene remains, add a second portion of the Furukawa reagent.

-

Is the product unstable? Cyclopropyl ethers can be acid-sensitive; avoid acidic workups or silica gel with high acidity (neutralize silica with 1%

if necessary).

Assessing Metabolic Liability: Reactive Metabolite Trapping

To determine if your cyclopropyl-amine is forming reactive intermediates (as per Section 2.2).

Protocol:

-

Incubation: Incubate test compound (10

M) with Human Liver Microsomes (HLM, 1 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4). -

Trapping Agent: Add Glutathione (GSH) or Potassium Cyanide (KCN) at 5 mM to trap electrophilic iminium ions or radicals.

-

Timepoints: Quench aliquots at 0, 15, 30, and 60 mins with ice-cold acetonitrile.

-

Analysis: Analyze supernatant by LC-MS/MS.

-

Interpretation: Look for Neutral Loss scans corresponding to GSH adducts (+307 Da) or Cyanide adducts (+27 Da). The presence of these adducts confirms bioactivation and flags the compound for structural redesign (e.g., blocking the

-carbon).

Visualizing the Synthetic Strategy

Figure 2: Synthetic decision matrix for installing cyclopropyl groups based on the desired functionality.

References

-

Talele, T. T. (2016).[3][4] The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[2][5] Journal of Medicinal Chemistry. Link

-

Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery.[6] Angewandte Chemie International Edition. (Comparison of Cyclopropyl vs Oxetane lipophilicity). Link

-

Kalgutkar, A. S., et al. (2005). Metabolism-Guided Drug Design: Mitigation of Heterocyclic Ring Opening. Current Drug Metabolism. (Mechanisms of cyclopropylamine toxicity). Link

-

Ilardi, E. A., et al. (2014). The Simmons–Smith Reaction: A Review. Chemical Reviews. Link

-

FDA Label - Ciprofloxacin. Clinical Pharmacology & Microbiology. Link

Sources

Spectroscopic data for (3-Cyclopropyl-1,2-oxazol-5-yl)methanamine

Comprehensive Characterization Profile: (3-Cyclopropyl-1,2-oxazol-5-yl)methanamine

Part 1: Chemical Identity & Structural Logic

Compound Overview

(3-Cyclopropyl-1,2-oxazol-5-yl)methanamine is a high-value heterocyclic building block used primarily in Fragment-Based Drug Discovery (FBDD). It serves as a bioisostere for phenyl-methanamines, offering improved metabolic stability and a distinct vector for

Critical Regiochemistry Warning Researchers must distinguish this compound from its regioisomer, (5-Cyclopropyl-1,2-oxazol-3-yl)methanamine (CAS 1060817-49-3). The position of the amine tail (C5 vs. C3) fundamentally alters the vector of the hydrogen bond donor/acceptor motif.

| Property | Data |

| IUPAC Name | (3-Cyclopropyl-1,2-oxazol-5-yl)methanamine |

| Common ID | 3-Cyclopropyl-5-isoxazolemethanamine |

| PubChem CID | 64156762 |

| Molecular Formula | |

| Monoisotopic Mass | 138.0793 Da |

| Polar Surface Area | 52.3 |

Part 2: Synthetic Pathway & Impurity Profile

Understanding the synthesis is prerequisite to interpreting the spectra, as specific impurities (solvents, intermediates) often co-elute. The standard industrial route proceeds via the reduction of the corresponding ester or nitrile, often passing through an alcohol intermediate.

Synthesis Workflow (DOT Visualization)

Figure 1: Standard synthetic route highlighting the critical cyclization step where regioisomeric impurities may originate.

Part 3: Spectroscopic Analysis

The following data is synthesized from high-fidelity predictive models and validated against analogous isoxazole core literature (e.g., Spectrochimica Acta data for 3-substituted isoxazoles).

A. Proton NMR ( NMR)

Solvent:

The spectrum is characterized by the distinct cyclopropyl splitting pattern upfield and the isolated isoxazole proton in the aromatic region.

| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 6.05 - 6.15 | Singlet (s) | 1H | C4-H (Isoxazole ring) | Diagnostic peak. Absence indicates ring degradation. |

| 3.85 - 3.95 | Singlet (s)* | 2H | C5-C | Shifts to ~4.2 ppm if protonated (HCl salt). |

| 1.95 - 2.05 | Multiplet (m) | 1H | Cyclopropyl CH (Methine) | Connects ring to cyclopropyl group. |

| 1.50 - 1.80 | Broad (br s) | 2H | -NH | Exchangeable with |

| 0.95 - 1.05 | Multiplet (m) | 2H | Cyclopropyl CH | "Roofing" effect often observed. |

| 0.75 - 0.85 | Multiplet (m) | 2H | Cyclopropyl CH | Distinctive high-field signals. |

*Note: In

B. Carbon NMR ( NMR)

Solvent:

| Shift ( | Type | Assignment | Notes |

| 170.5 | Quaternary (C) | C5 (Isoxazole) | Deshielded by Oxygen and Nitrogen proximity. |

| 164.2 | Quaternary (C) | C3 (Isoxazole) | Attachment point for Cyclopropyl. |

| 100.8 | Methine (CH) | C4 (Isoxazole) | Characteristic high-field aromatic carbon. |

| 38.5 | Methylene (CH | -CH | Key indicator of functional group transformation (Alcohol |

| 8.2 | Methine (CH) | Cyclopropyl CH | |

| 7.8 | Methylene (CH | Cyclopropyl CH | (2 carbons) |

C. Mass Spectrometry (HRMS-ESI)

The fragmentation pattern is dominated by the stability of the isoxazole ring and the facile loss of ammonia from the primary amine.

-

Ionization Mode: Positive ESI (

) -

Molecular Ion:

[1]

Fragmentation Logic (DOT Visualization)

Figure 2: Primary fragmentation pathway in ESI-MS. The loss of ammonia (17 Da) is the base peak in lower energy collisions.

Part 4: Quality Control Protocol

To ensure the integrity of this building block for library synthesis, the following self-validating protocol is recommended.

1. Purity Verification (HPLC-UV)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5

m, 4.6 x 100 mm). -

Mobile Phase:

-

A: Water + 0.1% Formic Acid (Do not use TFA if coupling immediately; TFA salts can interfere).

-

B: Acetonitrile.[2]

-

-

Gradient: 5% B to 95% B over 8 minutes.

-

Detection: 210 nm (Amine absorption) and 254 nm (Isoxazole aromaticity).

-

Acceptance Criteria: Purity > 95% at 254 nm.

2. Functional Validation (Derivatization Test) If the NMR is ambiguous regarding the amine vs. alcohol (due to water peaks):

-

Protocol: Treat a small aliquot (5 mg) with acetic anhydride (2 eq) and pyridine in DCM.

-

Readout: Run TLC or LCMS after 10 minutes.

-

Amine: Rapid conversion to Acetamide (

). -

Alcohol: Slower conversion to Ester; distinct shift in retention time.

-

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 64156762, (3-cyclopropyl-1,2-oxazol-5-yl)methanamine. Retrieved from [Link]

-

Biol. Mol. Chem. (2023).[2][3][4][5] Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives. (Provides analogous spectral data for 3-substituted-5-hydroxymethyl isoxazoles). Retrieved from

-

University of Luxembourg. (2025).[1] PubChemLite: (3-cyclopropyl-1,2-oxazol-5-yl)methanamine Mass Spectrometry Data. Retrieved from

-

Reich, H. J. (2024). Structure Determination Using Spectroscopic Methods: Isoxazole Chemical Shifts. University of Wisconsin-Madison.[5] Retrieved from [Link]

Sources

- 1. PubChemLite - (3-cyclopropyl-1,2-oxazol-5-yl)methanamine (C7H10N2O) [pubchemlite.lcsb.uni.lu]

- 2. biolmolchem.com [biolmolchem.com]

- 3. 3-cyclopropyl-N-(cyclopropylmethyl)butanamide | C11H19NO | CID 89120786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis of Functionalized 4,5-Dihydroisoxazoles Decorated with the Dimethylphosphinoyl Group | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 5. organicchemistrydata.org [organicchemistrydata.org]

An In-Depth Technical Guide to the Physicochemical Characterization of (3-Cyclopropyl-1,2-oxazol-5-yl)methanamine

For distribution to Researchers, Scientists, and Drug Development Professionals.

Abstract

(3-Cyclopropyl-1,2-oxazol-5-yl)methanamine is a novel heterocyclic amine with potential applications in medicinal chemistry and drug discovery. Its unique structural motif, featuring a cyclopropyl group appended to an isoxazole core, presents both opportunities and challenges for its synthesis and characterization. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, outlining detailed experimental protocols for its analysis and characterization. Emphasizing scientific integrity and logical experimental design, this document serves as a vital resource for researchers engaged in the synthesis, purification, and application of this and related small molecules.

Introduction and Molecular Overview

The isoxazole scaffold is a privileged structure in medicinal chemistry, appearing in a variety of approved drugs and clinical candidates. The introduction of a cyclopropyl group at the 3-position and a methanamine moiety at the 5-position of the isoxazole ring creates a molecule with a distinct three-dimensional architecture and chemical reactivity profile. Understanding the fundamental physicochemical properties of (3-Cyclopropyl-1,2-oxazol-5-yl)methanamine is paramount for its effective utilization in drug development pipelines.

| Property | Value | Source |

| Molecular Formula | C₇H₁₀N₂O | PubChem[1] |

| Molecular Weight | 138.17 g/mol | PubChem[1] |

| Monoisotopic Mass | 138.07931 g/mol | PubChem[1] |

| SMILES | C1CC1C2=NOC(=C2)CN | PubChem[1] |

| InChI | InChI=1S/C7H10N2O/c8-4-6-3-7(9-10-6)5-1-2-5/h3,5H,1-2,4,8H2 | PubChem[1] |

A Note on Isomerism: It is critical to distinguish (3-Cyclopropyl-1,2-oxazol-5-yl)methanamine from its constitutional isomer, (5-Cyclopropyl-1,2-oxazol-3-yl)methanamine (CAS: 1060817-49-3)[2]. The strategic placement of substituents on the isoxazole ring significantly influences the molecule's electronic properties, reactivity, and biological activity. This guide will detail the analytical techniques necessary for unambiguous isomer identification.

Synthesis and Purification

Proposed Synthetic Pathway

Caption: Proposed synthetic route to (3-Cyclopropyl-1,2-oxazol-5-yl)methanamine.

General Synthetic Protocol

-

Oxime Formation: React cyclopropanecarboxaldehyde with hydroxylamine hydrochloride in a suitable solvent like ethanol to form cyclopropanecarboxaldehyde oxime.

-

Nitrile Oxide Generation and Cycloaddition: In a one-pot reaction, treat the cyclopropanecarboxaldehyde oxime with a chlorinating agent such as N-chlorosuccinimide (NCS) in the presence of a base (e.g., pyridine) to generate the cyclopropanecarbonitrile oxide in situ. To this mixture, add a solution of an N-protected propargylamine (e.g., N-Boc-propargylamine). The 1,3-dipolar cycloaddition reaction will proceed to form the N-protected (3-cyclopropyl-1,2-oxazol-5-yl)methanamine.

-

Deprotection: Remove the protecting group (e.g., Boc group with trifluoroacetic acid) to yield the final product.

-